molecular formula C24H17NO2 B14287989 3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one CAS No. 141367-39-7

3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one

Cat. No.: B14287989
CAS No.: 141367-39-7
M. Wt: 351.4 g/mol
InChI Key: UWOJGVYRGPRDFS-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a benzopyrano and pyrrolone moiety, making it a tricyclic heteroaromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one typically involves multiple steps. One common method involves the intramolecular cycloaddition of nitrilium salts. For example, o-allyloxybenzanilides and o-propargyloxybenzanilides can be converted to the corresponding dihydro1benzopyrano[4,3-b]quinolinium hexachloroantimonate and 1benzopyrano[4,3-b]quinolines upon treatment with phosphorus pentachloride (PCl5) followed by antimony pentachloride (SbCl5) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzopyrano and pyrrolone derivatives, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets. For example, as a benzodiazepine receptor ligand, it can modulate the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to sedative and anxiolytic effects . The compound’s structure allows it to fit into the receptor binding site, influencing the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-1-phenyl1benzopyrano[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a benzodiazepine receptor ligand sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.

Properties

CAS No.

141367-39-7

Molecular Formula

C24H17NO2

Molecular Weight

351.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-phenylchromeno[4,3-b]pyrrol-4-one

InChI

InChI=1S/C24H17NO2/c1-16-11-13-17(14-12-16)20-15-25(18-7-3-2-4-8-18)23-19-9-5-6-10-21(19)27-24(26)22(20)23/h2-15H,1H3

InChI Key

UWOJGVYRGPRDFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C3=C2C(=O)OC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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